Acrylic acid

Description

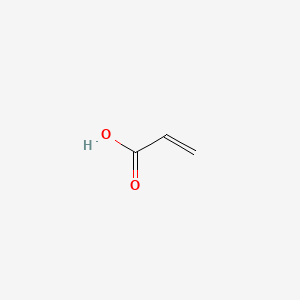

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |

| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(acrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0039229 | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |

CAS No. |

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |

| Record name | Diacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94PBK7X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

13.56 °C, 13 °C, 14 °C, 55 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Acrylic Acid for Laboratory Use

Introduction to Acrylic Acid

This compound (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, with the chemical formula CH₂=CHCOOH.[1] It presents as a colorless liquid with a characteristic acrid odor.[1][2] This organic compound is a vital commodity chemical and a versatile precursor in the synthesis of a wide array of chemical products, including plastics, coatings, adhesives, and superabsorbent polymers.[3][4] Its bifunctionality, stemming from the presence of both a vinyl group and a carboxylic acid terminus, dictates its high reactivity and broad utility in organic synthesis.[5] In the laboratory setting, a thorough understanding of its physical properties, chemical reactivity, and handling requirements is paramount for its safe and effective use in research and development. This guide provides a comprehensive overview of this compound's properties and protocols for its application in a laboratory environment, aimed at researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[6] It is miscible with water, alcohols, ethers, and chloroform.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O₂ | [1] |

| Molar Mass | 72.06 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Acrid, pungent | [1][2] |

| Density | 1.051 g/mL at 25 °C | [1] |

| Melting Point | 13-14 °C (55-57 °F) | [1][2] |

| Boiling Point | 141 °C (286 °F) | [1][2] |

| Flash Point | 48-55 °C (118-131 °F) | [2][7] |

| Solubility in Water | Miscible | [1] |

| pKa | 4.25 | [1] |

| Vapor Pressure | 4 mmHg at 20 °C | [8] |

Spectroscopic Properties

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A broad peak is typically observed in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[5][9] The C=O stretching of the carbonyl group appears as a strong absorption band around 1700-1730 cm⁻¹.[4][5][10] The C=C vinyl group stretching is observed near 1630 cm⁻¹.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the vinyl protons and the acidic proton. The vinyl protons typically appear as a complex multiplet system between 5.8 and 6.6 ppm.[11][12] The carboxylic acid proton is a broad singlet that can be found further downfield, often above 10 ppm, and its chemical shift is dependent on concentration and solvent.[12]

¹³C NMR: The carbon NMR spectrum of this compound displays three signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm.[13] The two vinyl carbons are found in the olefinic region, typically between 127 and 133 ppm.[13]

Chemical Properties and Reactivity

This compound's reactivity is governed by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond. This dual reactivity allows it to undergo a variety of chemical transformations.

Acidity

As a carboxylic acid, this compound is a weak acid with a pKa of approximately 4.25.[6] It readily reacts with bases to form acrylate salts and with alcohols in the presence of an acid catalyst to form acrylate esters.[1][14]

Polymerization

The vinyl group of this compound makes it highly susceptible to polymerization. This reaction is typically initiated by free radicals and is highly exothermic.[10] Uncontrolled polymerization can be violent, especially if confined.[15] For this reason, commercial this compound is usually supplied with an inhibitor, such as hydroquinone monomethyl ether (MeHQ), to prevent premature polymerization.[15][16] The presence of oxygen is necessary for the inhibitor to be effective.[16]

Esterification

This compound can be esterified with alcohols to produce acrylate esters, which are valuable monomers in polymer synthesis.[14] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[17][18]

Michael Addition

The electron-withdrawing nature of the carboxyl group makes the carbon-carbon double bond in this compound an excellent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of nucleophiles, including amines, thiols, and carbanions.[7][19][20]

Key Laboratory Reactions and Protocols

Diagram of Primary Chemical Reactions

Caption: Key chemical transformations of this compound.

Experimental Protocol 1: Esterification of this compound with n-Butanol

This protocol describes the synthesis of n-butyl acrylate via acid-catalyzed esterification.

Materials:

-

This compound

-

n-Butanol

-

p-Toluenesulfonic acid (catalyst)[3]

-

Hydroquinone (inhibitor)[3]

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

To a round-bottom flask, add n-butanol (1.2 equivalents), this compound (1.0 equivalent), p-toluenesulfonic acid (0.02 equivalents), and a small amount of hydroquinone (inhibitor).[3]

-

Assemble a reflux apparatus and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude n-butyl acrylate by vacuum distillation.[3]

Experimental Protocol 2: Free-Radical Polymerization of this compound in Aqueous Solution

This protocol outlines the synthesis of poly(this compound) in water using a redox initiator system.

Materials:

-

This compound

-

Deionized water

-

Ammonium persulfate (initiator)[2]

-

Sodium metabisulfite (initiator)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in deionized water to the desired concentration (e.g., 20 wt%).[2]

-

Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.

-

While maintaining a nitrogen atmosphere, add the ammonium persulfate initiator, followed by the sodium metabisulfite initiator.

-

Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours.[2] The solution will become more viscous as the polymerization proceeds.

-

To terminate the reaction, cool the mixture to room temperature and expose it to air.

-

The resulting poly(this compound) solution can be used as is or the polymer can be precipitated by adding a non-solvent like acetone.[2]

Experimental Protocol 3: Aza-Michael Addition of a Secondary Amine to this compound

This protocol details the conjugate addition of a secondary amine to this compound.

Materials:

-

This compound

-

Secondary amine (e.g., diethylamine)

-

Methanol (solvent)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add the secondary amine (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The product can be purified by column chromatography or crystallization.[21]

Laboratory Safety and Handling

This compound is a corrosive and flammable substance that requires careful handling.[1][21]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or neoprene), a lab coat, and closed-toe shoes.[1]

-

Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1]

Storage

Store this compound in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][22] Keep containers tightly closed.[1] It should be stored between 15-25 °C to prevent freezing (melts at 13 °C) and to minimize inhibitor depletion.[14]

Disposal

Dispose of this compound waste in accordance with local, state, and federal regulations.[1] It should be treated as hazardous waste.

Emergency Procedures

Spills

-

Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety department.[1][6]

Diagram of Spill Response Workflow

Caption: Workflow for handling an this compound spill.

Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink large amounts of water.[16] Seek immediate medical attention.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]

- 7. Enantioselective organocatalytic Michael additions to this compound derivatives: generation of all-carbon quaternary stereocentres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Laboratory Spill Response Procedures | YSU [ysu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound(79-10-7) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. thermofishersci.in [thermofishersci.in]

- 15. researchgate.net [researchgate.net]

- 16. This compound (HSG 104, 1997) [inchem.org]

- 17. ijrar.org [ijrar.org]

- 18. US6838515B2 - Process for the preparation of esters of (meth)this compound - Google Patents [patents.google.com]

- 19. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 23. kaitai-pec.com [kaitai-pec.com]

An In-Depth Technical Guide to Acrylic Acid Monomer: Reactivity and Handling Precautions

Abstract

Acrylic acid (IUPAC name: propenoic acid) is a foundational organic chemical intermediate prized for its dual functionality—a carboxylic acid group and a vinyl group—which makes it a critical monomer in the production of a vast array of polymers, coatings, adhesives, and superabsorbent materials.[1][2] However, the very reactivity that makes this compound so valuable also introduces significant hazards. Its propensity for highly exothermic, runaway polymerization, coupled with its corrosive nature, demands a sophisticated understanding and rigorous adherence to strict handling protocols.[3] This guide provides drug development professionals, researchers, and scientists with an in-depth analysis of this compound's core reactivity, outlines the causality behind necessary safety precautions, and details field-proven protocols for its safe management in a laboratory and industrial setting.

The Duality of Reactivity: Understanding the this compound Molecule

The hazardous nature of this compound is intrinsically linked to its molecular structure: a vinyl group directly attached to a carboxyl group. This arrangement results in an electron-deficient double bond, making it highly susceptible to nucleophilic attack and, most critically, to free-radical polymerization.[4] This reaction is the cornerstone of its utility but also its primary danger.

The Mechanism of Free-Radical Polymerization

The polymerization of this compound is a chain reaction that, once initiated, can proceed with violent speed, generating immense heat and pressure.[5] The process unfolds in three distinct stages:

-

Initiation: The reaction begins with the formation of free radicals. This can be triggered by various energy inputs or contaminants, including heat, light (especially UV), peroxides, iron salts, or other radical-generating species.[6][7] These initiators create a reactive species (R•) that attacks the double bond of an this compound monomer.[8]

-

Propagation: The newly formed monomer radical then attacks another monomer, adding it to the chain and regenerating the radical at the growing end. This step repeats rapidly, elongating the polymer chain.[8]

-

Termination: The reaction ceases when two growing radical chains combine or react in a way that neutralizes their radical ends.[8]

The exothermic nature of this process is a critical safety concern. In a bulk storage scenario, the heat generated can accelerate the reaction rate, leading to a dangerous feedback loop known as a runaway or autoaccelerated polymerization, which can rupture containers violently.[5][6]

The Critical Role of Inhibitors and Oxygen

To prevent spontaneous polymerization during transport and storage, this compound is stabilized with an inhibitor.[3] The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ), typically at a concentration of 200 ± 20 ppm.[4][9]

Crucially, the inhibitory mechanism of MEHQ is not direct; it requires the presence of dissolved oxygen to be effective .[9][10] The process works as follows:

-

A stray radical (R•) in the monomer reacts with dissolved oxygen (O₂) to form a peroxy radical (ROO•).[10]

-

MEHQ then efficiently scavenges this peroxy radical, terminating the chain reaction before it can propagate.[10][11]

This synergistic relationship means that storing this compound under an inert atmosphere (like nitrogen) is extremely dangerous, as it depletes the oxygen required for the inhibitor to function, rendering the monomer unstable.[9]

Hazard Identification and Risk Assessment

A thorough understanding of this compound's hazards is the foundation of safe handling. The risks can be categorized into physical and health hazards.

Physical Hazards

-

Runaway Polymerization: As detailed above, this is the most significant hazard. It can be initiated by excessive heat (storage above 25°C), freezing and improper thawing, contamination, or depletion of the inhibitor/oxygen system.[7][9]

-

Flammability: this compound is a flammable liquid with a flash point between 50-54°C.[6][12] Its vapors can form explosive mixtures with air, particularly if mist or aerosols are generated.[9][13]

-

Corrosivity: The acidic nature of the monomer makes it corrosive to many metals, including carbon steel and iron.[7] This corrosive action can not only damage equipment but also introduce metal salts (like iron salts) that can act as polymerization initiators.[7]

Health Hazards

This compound is a severe irritant and corrosive to biological tissues.[3]

-

Skin Contact: Causes severe chemical burns. Prolonged or repeated exposure can lead to skin rashes and potential sensitization (allergic reaction).[3][14] Contaminated clothing, especially leather shoes, must be removed immediately and discarded.[9]

-

Eye Contact: Can cause severe burns and permanent eye damage.[14][15]

-

Inhalation: Vapors are highly irritating to the respiratory tract, causing coughing, shortness of breath, and inflammation. High concentrations can lead to life-threatening pulmonary edema (fluid in the lungs).[6]

-

Ingestion: May cause severe burns to the mouth, throat, and gastrointestinal tract.[14]

The established OSHA Permissible Exposure Limit (PEL) is 2 ppm as a time-weighted average (TWA), with a skin notation indicating the potential for significant absorption through the skin.[16][17]

Comprehensive Handling and Storage Protocols

Safe management of this compound relies on a multi-layered approach, prioritizing engineering controls, supplemented by administrative procedures and appropriate personal protective equipment (PPE).

The Hierarchy of Controls

This framework prioritizes the most effective safety measures.

References

- 1. Glacial this compound (GAA) | Dow Inc. [dow.com]

- 2. covalentchemical.com [covalentchemical.com]

- 3. nbinno.com [nbinno.com]

- 4. jamorin.com [jamorin.com]

- 5. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. News - this compound properties and safety measures and emergency treatment [jinchangshengchem.com]

- 7. This compound, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. youtube.com [youtube.com]

- 9. This compound (HSG 104, 1997) [inchem.org]

- 10. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. univarsolutions.com [univarsolutions.com]

- 13. thermofishersci.in [thermofishersci.in]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. This compound | Occupational Safety and Health Administration [osha.gov]

- 17. fishersci.com [fishersci.com]

The Synthesis of Poly(acrylic acid) for Biomedical Applications: From Fundamental Principles to Precision Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Poly(acrylic acid) (PAA) and its derivatives are cornerstones in the development of advanced biomedical materials, prized for their hydrophilicity, pH-responsiveness, and mucoadhesive properties.[1][2] Their application in drug delivery, tissue engineering, and medical adhesives is critically dependent on the polymer's molecular architecture, including molecular weight, polydispersity, and structure.[3][4][5] This guide provides a comprehensive exploration of the primary synthesis methodologies for PAA, offering field-proven insights into the causal relationships between synthetic strategy and final material performance. We will dissect conventional and controlled polymerization techniques, detail rigorous purification and characterization protocols, and illustrate how precise molecular control is paramount for clinical success.

Foundational Principles: The this compound Monomer

This compound (AA) is the foundational monomer for PAA. It is a vinyl monomer featuring a carboxylic acid group, which imparts the polymer's characteristic anionic nature and pH sensitivity in aqueous solutions.[6][7] For biomedical applications, the purity of the monomer is a critical starting point. It is standard practice to distill commercially available this compound under reduced pressure to remove inhibitors (like hydroquinone monomethyl ether) that are added for storage stability but would interfere with polymerization.[8]

Conventional Synthesis: Free Radical Polymerization (FRP)

Free radical polymerization is the most established and widely used method for synthesizing PAA, particularly for applications like superabsorbent hydrogels where precise molecular weight control is secondary to bulk properties.[9][10] The process is valued for its simplicity, cost-effectiveness, and tolerance to aqueous media.

Mechanism & Rationale: The reaction proceeds via the classic three stages: initiation, propagation, and termination. The choice of initiator is critical; water-soluble initiators like ammonium persulfate (APS) or potassium persulfate (KPS) are commonly used for aqueous polymerization.[2][10][11] These initiators thermally decompose to generate sulfate radicals, which attack the vinyl bond of the this compound monomer, initiating the polymer chain.

Causality in Experimental Design:

-

Initiator Concentration: Directly influences both the rate of polymerization and the final molecular weight. Higher initiator concentrations lead to a greater number of growing chains, resulting in lower average molecular weight and a faster reaction.

-

Monomer Concentration: Affects the polymerization rate and can influence the viscosity of the reaction medium.[10]

-

Temperature: Controls the rate of initiator decomposition. Temperatures between 50-80°C are typical for persulfate initiators.[5][10]

-

Cross-linker: For hydrogel synthesis, a cross-linking agent such as N,N'-methylenebisacrylamide (MBA) or poly(ethylene glycol) diacrylate (PEGDA) is added.[2][5] The concentration of the cross-linker dictates the network density of the hydrogel, which in turn governs its swelling capacity, mechanical strength, and drug release kinetics.[2][12]

Experimental Protocol: Synthesis of a PAA Hydrogel via FRP

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound (e.g., 10 g, ~0.139 mol) and a cross-linker like N,N'-methylenebisacrylamide (e.g., 0.1 g, ~0.65 mmol) in 100 mL of deionized water.

-

Inerting the System: Bubble argon or nitrogen gas through the solution for 30 minutes. This step is critical as dissolved oxygen is a radical scavenger and will inhibit the polymerization process.[5]

-

Initiation: While maintaining the inert atmosphere, heat the solution to 60°C. In a separate vial, dissolve the initiator, ammonium persulfate (APS) (e.g., 0.1 g, ~0.44 mmol), in 5 mL of deionized water. Inject the initiator solution into the reaction flask.

-

Polymerization: The solution will become viscous and may form a solid gel within 1-2 hours. Allow the reaction to proceed for 4-6 hours to ensure high conversion.

-

Purification: The resulting hydrogel is removed and immersed in a large volume of deionized water, which is changed daily for 5-7 days. This dialysis step is essential to remove unreacted monomer, initiator fragments, and soluble oligomers, which can be cytotoxic.

Visualization: General Workflow for Free Radical Polymerization

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. njpas.com.ng [njpas.com.ng]

- 3. Synthesis and Biomedical Applications of Poly((meth)this compound) Brushes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Characterization of Poly(this compound)-Based Self-Healing Hydrogel for 3D Shape Fabrication via Extrusion-Based 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polythis compound Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications [mdpi.com]

- 7. Polythis compound Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ijcrt.org [ijcrt.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Pivotal Role of Acrylic Acid in Advanced Hydrogel Formulation: A Mechanistic and Application-Oriented Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogels, with their unique three-dimensional, water-swollen polymer networks, have become indispensable in advanced biomedical applications, particularly in drug delivery and tissue engineering.[1][2] Among the vast array of monomers used for hydrogel synthesis, acrylic acid (AA) stands out due to its inherent hydrophilicity, biocompatibility, and, most critically, its pH-responsive nature.[3][4] This technical guide provides a comprehensive exploration of the fundamental role of this compound in hydrogel formation and the subsequent impact on material properties. We delve into the mechanisms of free-radical polymerization and various crosslinking strategies, explain the causality behind the pH-dependent swelling behavior, and discuss how modulating this compound content allows for the precise tuning of mechanical and drug release characteristics. This document serves as a foundational resource for scientists and researchers aiming to design and optimize this compound-based hydrogels for sophisticated drug development applications.

The Fundamental Chemistry of this compound

This compound (CH₂=CHCOOH) is the simplest unsaturated carboxylic acid. Its structure is the key to its utility in hydrogel synthesis. The molecule possesses two primary functional regions:

-

A Vinyl Group (C=C): This double bond is highly susceptible to free-radical polymerization, allowing this compound monomers to link together to form long poly(this compound) (PAA) chains.[5]

-

A Carboxylic Acid Group (-COOH): This hydrophilic group is responsible for the polymer's ability to absorb significant amounts of water. Crucially, it is an ionizable group with a pKa value typically around 4.25-5.0.[6][7] This ionization is the basis for the "smart" pH-responsive behavior of PAA-based hydrogels.

This dual functionality makes this compound an ideal building block for creating stimuli-responsive materials that can react to changes in their physiological environment.[7][8]

Mechanism of Poly(this compound) Hydrogel Formation

The creation of a PAA hydrogel is a two-stage process: the polymerization of monomers into linear chains and the subsequent or simultaneous crosslinking of these chains to form a three-dimensional network.

Free-Radical Polymerization

The most common method for synthesizing PAA hydrogels is through aqueous free-radical polymerization.[1][9] This chain-reaction mechanism involves three key steps: initiation, propagation, and termination. A thermal initiator, such as ammonium persulfate (APS) or potassium persulfate (KPS), is typically used to generate the initial free radicals.[5][10]

Caption: Free-Radical Polymerization Workflow for PAA Hydrogel Synthesis.

The choice of initiator and reaction temperature is critical; it dictates the rate of radical formation and, consequently, the kinetics of polymerization and the final molecular weight of the polymer chains.

Crosslinking Strategies: Architecting the 3D Network

For the polymer chains to form a hydrogel that swells rather than dissolves, they must be connected by crosslinks. The nature and density of these crosslinks are paramount in defining the hydrogel's mechanical strength, swelling capacity, and degradation profile.

-

Covalent Crosslinking: This involves the formation of strong, irreversible chemical bonds. A bifunctional crosslinking agent, such as N,N'-methylenebisacrylamide (MBAA), is added to the monomer solution.[1][9] The crosslinker has reactive groups at both ends, allowing it to connect two different polymer chains during the polymerization process. The concentration of the crosslinker directly influences the crosslink density; a higher concentration results in a tighter, more rigid network with a lower swelling capacity.[11]

-

Ionic Crosslinking: This strategy relies on reversible, electrostatic interactions. For PAA, multivalent cations (e.g., Fe³⁺) can form ionic bridges between the negatively charged carboxylate groups (-COO⁻) on different polymer chains.[12] These dynamic and reversible bonds can break and reform under stress, dissipating energy and imparting self-healing properties to the hydrogel.[12][13]

-

Dual Crosslinking: Some advanced hydrogels utilize both covalent and ionic crosslinking to achieve superior mechanical properties.[12] The permanent covalent network provides structural integrity, while the reversible ionic crosslinks offer a mechanism for energy dissipation and recoverability.[12]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Biocompatibility of poly(ethylene glycol) and poly(this compound) interpenetrating network hydrogel by intrastromal implantation in rabbit cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Superlubricity of pH-responsive hydrogels in extreme environments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. njpas.com.ng [njpas.com.ng]

- 11. scielo.br [scielo.br]

- 12. Dually cross-linked single network poly(this compound) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

The Architecture of Acryloyl-Containing Compounds: A Technical Primer for Advanced Drug Development

This guide provides an in-depth exploration of acrylic acid and its derivatives, focusing on the nuanced interplay of their functional groups and the resulting impact on their application in sophisticated drug development and delivery systems. We will delve into the core chemical principles, synthesis methodologies, and the rationale behind the selection of specific acrylic derivatives for targeted therapeutic outcomes.

The this compound Backbone: A Foundation of Reactivity and Versatility